3,3',4',5-Tetrachlorosalicylanilide
Overview
Description
3,3’,4’,5-Tetrachlorosalicylanilide is an organic compound with the molecular formula C13H7Cl4NO2. It is a crystalline powder that ranges in color from off-white to beige . This compound is known for its bacteriostatic properties and is used in various applications, including shampoos, surgical soaps, laundry soaps, polishes, rinses, and deodorants .
Mechanism of Action
Target of Action
3,3’,4’,5-Tetrachlorosalicylanilide (TCS) primarily targets the sarcoplasmic reticulum ATPase . This enzyme plays a crucial role in the transport of calcium ions across the cell membrane, which is essential for muscle contraction and relaxation.
Mode of Action
TCS interacts with the sarcoplasmic reticulum ATPase by affecting the hydrolysis of ATP and the uptake of calcium ions . At optimal concentrations, TCS increases the activities of the calcium pump by up to 5-fold . It accelerates the release of calcium from the ADP-sensitive phosphoenzyme, while it affects other reaction steps to a much lesser extent . This suggests that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence .
Biochemical Pathways
The primary biochemical pathway affected by TCS is the calcium signaling pathway . By accelerating the release of calcium from the ADP-sensitive phosphoenzyme, TCS influences the regulation of intracellular calcium levels, which in turn can affect various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
It is known that tcs is a lipophilic weak acid , suggesting that it may readily cross cell membranes and distribute throughout the body Its lipophilic nature also implies that it may accumulate in fatty tissues
Result of Action
The action of TCS results in increased calcium pump activities and accelerated release of calcium from the ADP-sensitive phosphoenzyme . This can lead to changes in intracellular calcium levels, affecting various cellular processes. In addition, TCS has been shown to increase the production of soluble microbial products (SMP), especially proteins, when added to an activated sludge system .
Action Environment
The effects of TCS are dependent on its concentration, the pH of the medium, and temperature . At optimal concentrations, TCS increases calcium pump activities, but at higher concentrations, it can have inhibitory effects . The effects of TCS are less prominent at higher temperatures . Additionally, the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug .
Biochemical Analysis
Biochemical Properties
Tetrachlorosalicylanilide acts as a metabolic uncoupler, affecting various biochemical reactions. It interacts with enzymes such as ATPases, particularly the sarcoplasmic reticulum ATPase, where it influences calcium uptake and ATP hydrolysis . Tetrachlorosalicylanilide also affects extracellular polymeric substances (EPS) in microbial communities, leading to changes in biofilm formation and flocculability . The compound’s interaction with these biomolecules results in altered energy metabolism and electron transfer processes.
Cellular Effects
Tetrachlorosalicylanilide has significant effects on various cell types and cellular processes. In microbial cells, it disrupts biofilm formation and reduces the production of extracellular polymeric substances . In Shewanella oneidensis MR-1, tetrachlorosalicylanilide regulates extracellular electron transfer, enhancing current generation and substrate degradation at lower concentrations while causing microbial inhibition at higher concentrations . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the proton motive force and ATP synthesis.
Molecular Mechanism
The molecular mechanism of tetrachlorosalicylanilide involves its role as a lipophilic weak acid that disrupts the proton gradient across cellular membranes. This disruption affects the proton motive force, leading to uncoupling of electron transport and ATP synthesis . Tetrachlorosalicylanilide binds to the sarcoplasmic reticulum ATPase, accelerating calcium release from the ADP-sensitive phosphoenzyme and influencing other reaction steps to a lesser extent . These interactions result in altered enzyme activity and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrachlorosalicylanilide change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in a gravity-driven membrane bioreactor, tetrachlorosalicylanilide addition effectively decreased sludge ATP and sludge yield over time . The compound’s impact on biofilm formation and microbial activity also varies with prolonged exposure, leading to changes in biofilm structure and function.
Dosage Effects in Animal Models
The effects of tetrachlorosalicylanilide vary with different dosages in animal models. At lower dosages, the compound can enhance microbial extracellular electron transfer and substrate degradation . Higher dosages can lead to microbial inhibition and adverse effects on cellular function. In a study on sludge reduction, tetrachlorosalicylanilide addition at appropriate dosages decreased sludge ATP and yield, while higher dosages resulted in increased sludge fragments and decreased permeability .
Metabolic Pathways
Tetrachlorosalicylanilide is involved in metabolic pathways related to energy metabolism and electron transfer. It affects the proton motive force and ATP synthesis by disrupting the coupling between electron transport and ATP production . The compound also influences the production of extracellular polymeric substances and microbial metabolism, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Tetrachlorosalicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In microbial cells, the compound affects extracellular electron transfer and substrate degradation by interacting with cellular membranes and influencing the proton motive force . The distribution of tetrachlorosalicylanilide within cells can lead to localized effects on energy metabolism and cellular function.
Subcellular Localization
The subcellular localization of tetrachlorosalicylanilide affects its activity and function. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it disrupts the proton gradient and influences ATP synthesis . Tetrachlorosalicylanilide’s localization within the sarcoplasmic reticulum and other cellular compartments can lead to targeted effects on enzyme activity and energy metabolism.
Preparation Methods
3,3’,4’,5-Tetrachlorosalicylanilide can be synthesized through the reaction of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3’,4’,5-Tetrachlorosalicylanilide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions could produce dechlorinated products .
Scientific Research Applications
3,3’,4’,5-Tetrachlorosalicylanilide has several scientific research applications. It is used as a metabolic uncoupler in studies related to microbial yield reduction and sludge reduction in membrane bioreactor systems . Additionally, it has been investigated for its potential use in controlling membrane fouling in wastewater treatment processes . In the field of biochemistry, this compound has been studied for its effects on sarcoplasmic reticulum ATPase activity, providing insights into its potential role in calcium regulation .
Comparison with Similar Compounds
3,3’,4’,5-Tetrachlorosalicylanilide is similar to other halogenated salicylanilides, such as N-ethyl-3,5-dichlorosalicylamide and salicylanilide . These compounds share similar chemical structures and properties, including their ability to bind noncovalently to human serum albumin and their photoreactivity under ultraviolet light . 3,3’,4’,5-tetrachlorosalicylanilide is unique in its specific applications and its effectiveness as a metabolic uncoupler in various biological and industrial processes .
Properties
IUPAC Name |
3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBHPJLLIJASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040767 | |
Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |
Record name | 3,3',4',5-tetrachlorosalicylanilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out. | |
Record name | 3,3',4',5-tetrachlorosalicylanilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid, Crystals | |
CAS No. |
1154-59-2 | |
Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4',5-Tetrachlorosalicylanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4',5-tetrachlorosalicylanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3',4',5-tetrachlorosalicylanilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161 °C | |
Record name | 3,3',4',5-tetrachlorosalicylanilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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